molecular formula C17H17ClN4O B10809686 2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine

2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine

Cat. No.: B10809686
M. Wt: 328.8 g/mol
InChI Key: XTJRIWOGOIFRJF-VOTSOKGWSA-N
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Description

2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a 2-chlorophenyl acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acrylate intermediate: This involves the reaction of 2-chlorobenzaldehyde with an appropriate acrylating agent under basic conditions to form the 2-chlorophenyl acrylate.

    Piperazine coupling: The acrylate intermediate is then reacted with piperazine to form the piperazinyl acrylate.

    Pyrimidine ring formation: Finally, the piperazinyl acrylate is coupled with a pyrimidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(4-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine
  • 2-{4-[3-(2-Fluorophenyl)acryloyl]-1-piperazinyl}pyrimidine

Uniqueness

2-{4-[3-(2-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine is unique due to the specific substitution pattern on the phenyl ring and the presence of both piperazine and pyrimidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-15-5-2-1-4-14(15)6-7-16(23)21-10-12-22(13-11-21)17-19-8-3-9-20-17/h1-9H,10-13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJRIWOGOIFRJF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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